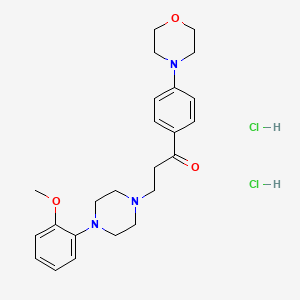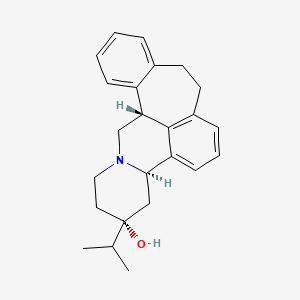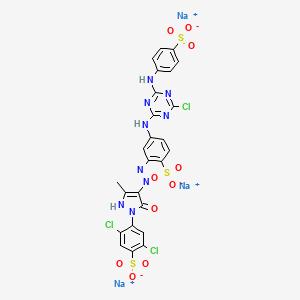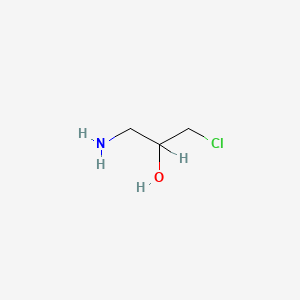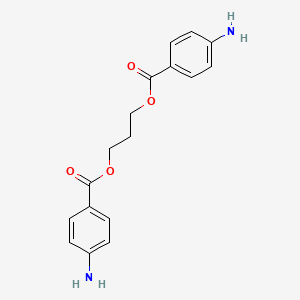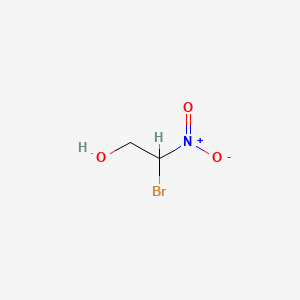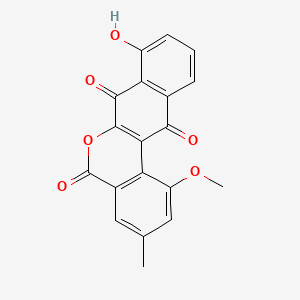
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione
Vue d'ensemble
Description
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione is a natural product found in Streptomyces and Streptomyces acidiscabies with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Total Synthesis and Structural Analysis : Research has focused on the total synthesis of related compounds, providing insights into structural and regiochemical aspects. For example, the synthesis of (R)-semixanthomegnin and analysis of related compounds (Cotterill et al., 2003).
Biological Applications
- Antimicrobial Activity : Studies have synthesized naphthopyran derivatives and evaluated their antimicrobial properties, showing potential in this field (El-Wahab, 2012).
- Cytotoxic Activity : There's research on benzo[a]pyrano[3,2-h] and [2,3-i]xanthone analogues showing marginal antiproliferative activity against cell lines, suggesting their potential in cancer research (Sittisombut et al., 2006).
Chemical Synthesis
- Facilitated Synthesis Methods : Developments in synthesizing related compounds using various catalysts and methods, such as Poly(4-vinylpyridinium) hydrogensulfate, have been explored (Khaligh, 2012).
- Photocyclization Reactions : Research on photocyclization reactions of related compounds has been conducted, adding to the understanding of chemical synthesis processes (Sasaki et al., 2000).
Catalysis and Material Science
- Catalyzed Synthesis : The compound and its derivatives have been synthesized using catalytic methods, advancing the field of catalysis and material science (Shaterian et al., 2012).
Propriétés
Numéro CAS |
76191-51-0 |
|---|---|
Nom du produit |
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione |
Formule moléculaire |
C19H12O6 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
8-hydroxy-1-methoxy-3-methylnaphtho[3,2-c]isochromene-5,7,12-trione |
InChI |
InChI=1S/C19H12O6/c1-8-6-10-14(12(7-8)24-2)15-16(21)9-4-3-5-11(20)13(9)17(22)18(15)25-19(10)23/h3-7,20H,1-2H3 |
Clé InChI |
LUXDHHSVJLVLPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
SMILES canonique |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
Autres numéros CAS |
76191-51-0 |
Synonymes |
WS 5995A WS-5995 A |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
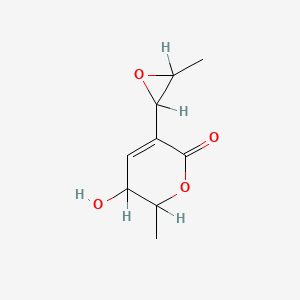
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)
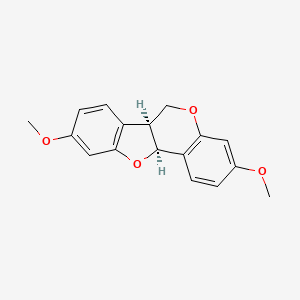
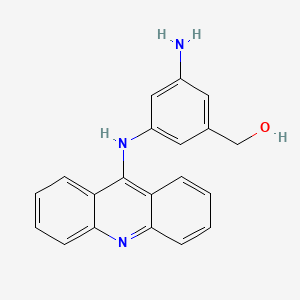
![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)
